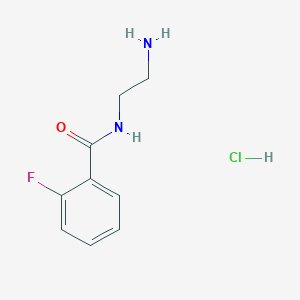

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C9H12ClFN2O and its molecular weight is 218.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiolabeling of Peptides and Proteins

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride, as part of the compound [(18)F]FBEM (N-maleoylethyl-4-[(18)F]fluorobenzamide), is used in automated radiochemical synthesis. This compound serves as a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins. It's a significant advancement in the field of bioconjugation for PET (Positron Emission Tomography) imaging, facilitating the investigation of physiological processes at the molecular level (Kiesewetter et al., 2011).

PET Imaging of Breast Cancer

N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, a derivative of this compound, shows promise as a potential ligand for PET imaging of sigma receptors, with significant implications for the detection of breast cancer. Its high uptake in tumors and the observed ratio of tumor to muscle and blood suggest its potential utility in clinical imaging and cancer diagnosis (Shiue et al., 2000).

Fluorescent Aminonaphthalic Anhydrides Synthesis

N-Fluorobenzamide, related to this compound, is utilized in a formal [4+2] cycloaddition reaction with maleic anhydride. This process leads to the production of fluorescent 1-amino-2,3-naphthalic anhydrides, indicating its potential utility in the field of material science, particularly in the development of new fluorescent materials (Lu et al., 2022).

Amide-Directed Fluorination

In a groundbreaking study, N-fluoro-2-methylbenzamides, akin to this compound, were used in an iron-catalyzed, amide-directed fluorination process. This method efficiently mediates the fluorination of benzylic, allylic, and unactivated C-H bonds, showcasing a broad substrate scope and functional group tolerance. This approach marks a significant advancement in the field of organic synthesis, particularly in the synthesis of fluorinated organic compounds (Groendyke et al., 2016).

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-fluorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c10-8-4-2-1-3-7(8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTRQMOEEGQYCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)

![2-[2-(Benzyloxy)phenyl]cyclobutan-1-one](/img/structure/B1378554.png)

![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)

![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)

![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)